Phenylpropylmethylamine-d3 Hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Phenylpropylmethylamine-d3 Hydrochloride involves several steps. One common method includes the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for higher efficiency and lower cost .
Chemical Reactions Analysis
Phenylpropylmethylamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
Phenylpropylmethylamine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways.
Mechanism of Action
The mechanism of action of Phenylpropylmethylamine-d3 Hydrochloride involves its interaction with adrenergic receptors, which play a crucial role in neurotransmission. This interaction can influence various physiological processes, including mood regulation, stress response, and pain perception . The compound’s deuterium labeling allows for detailed studies of these interactions at the molecular level .
Comparison with Similar Compounds
Phenylpropylmethylamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. Similar compounds include:
Phenylpropylmethylamine Hydrochloride: The non-deuterated version, commonly used in similar research contexts.
N,β-Dimethylbenzeneethanamine-d3 Hydrochloride: Another deuterium-labeled analogue with similar properties.
1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride: A structurally related compound used in adrenergic receptor studies.
These compounds share similar chemical properties but differ in their specific applications and the extent of deuterium labeling.
Properties
CAS No. |
1246820-88-1 |
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Molecular Formula |
C10H16ClN |
Molecular Weight |
188.713 |
IUPAC Name |
2-phenyl-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i2D3; |
InChI Key |
OQHDRLTXPGYYJN-MUTAZJQDSA-N |
SMILES |
CC(CNC)C1=CC=CC=C1.Cl |
Synonyms |
N,β-Dimethylbenzeneethanamine-d3 Hydrochloride; N,β-Dimethylphenethylamine-d3 Hydrochloride; 1-(Methyl-d3)amino-2-methyl-2-phenylethane Hydrochloride; 1-(Methyl-d3)amino-2-phenylpropane Hydrochloride; Phenpromethamine-d3 Hydrochloride; Vonedrine-d3 H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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